![molecular formula C24H20N4O B2710112 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone CAS No. 919063-80-2](/img/structure/B2710112.png)
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis of this compound is not available, it could potentially be synthesized through a series of reactions involving the formation of the indolizine and benzimidazole rings, followed by the introduction of the amino and methanone groups. The synthesis would likely require several steps and careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The presence of the indolizine and benzimidazole rings suggests a complex, polycyclic structure. The amino and methanone groups are likely attached to these rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the amino and methanone groups. For example, the amino group could participate in acid-base reactions, while the methanone group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the indolizine and benzimidazole rings could contribute to its aromaticity and stability. The compound is likely to be soluble in polar solvents due to the presence of the amino group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds have been a focal point in medicinal chemistry research. For example, Bassyouni et al. (2012) synthesized a series of derivatives and evaluated their antioxidant and antimicrobial activities. This research highlighted the potential of these compounds as leads for the development of new antimicrobial agents with significant activity against various bacterial and fungal strains Bassyouni et al., 2012.
Anticancer and Antimicrobial Properties
The development of compounds with both anticancer and antimicrobial properties has been an area of interest. For instance, Naik et al. (2022) synthesized derivatives of indolizin-3-yl)methanone and evaluated their anti-cancer activity against the MCF-7 cell line, showing potent cytotoxicity, as well as moderate antibacterial and antifungal activities Naik et al., 2022.
Tubulin Polymerization Inhibitors
Compounds with a similar structural framework have been evaluated for their potential as tubulin polymerization inhibitors, which is a critical mechanism for anticancer activity. Mullagiri et al. (2018) synthesized conjugates that showed considerable cytotoxicity against various human cancer cell lines by inhibiting microtubule assembly formation Mullagiri et al., 2018.
Antimicrobial Activity of Pyridine Derivatives
The synthesis and antimicrobial activity of new pyridine derivatives, including those with benzimidazolyl components, have shown variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents Patel et al., 2011.
Anti-inflammatory Applications
Research into the anti-inflammatory activity of novel indole derivatives, including those with benzimidazolyl and indolizin components, has shown promising results. Such compounds exhibited significant anti-inflammatory activity with lower ulcerogenic liability compared to traditional medications Verma et al., 1994.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-2-15-10-12-16(13-11-15)23(29)22-21(25)20(19-9-5-6-14-28(19)22)24-26-17-7-3-4-8-18(17)27-24/h3-14H,2,25H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGTCZLNCSZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.